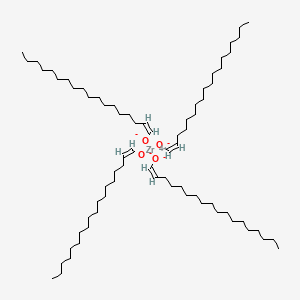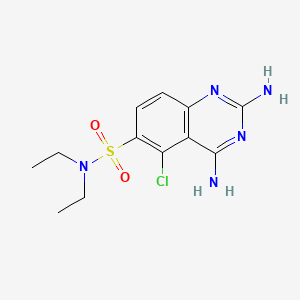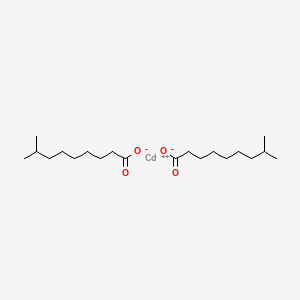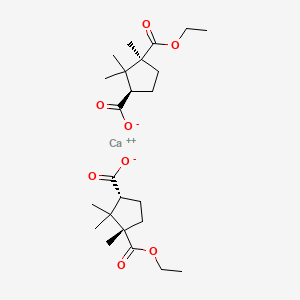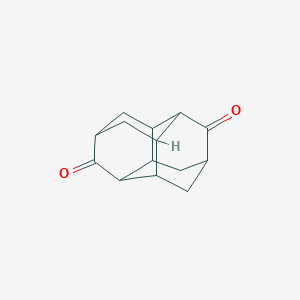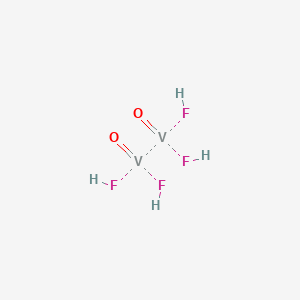
Tetrafluorodioxodivanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluorodioxodivanadium is a chemical compound with the molecular formula F4O2V2. It is a vanadium-based compound that contains two vanadium atoms, four fluorine atoms, and two oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluorodioxodivanadium typically involves the reaction of vanadium pentoxide (V2O5) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination of the vanadium oxide. The general reaction can be represented as:
V2O5+4HF→V2O2F4+2H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrafluorodioxodivanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and chlorine (Cl2) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds such as vanadium hexafluoride (VF6).
Reduction: Lower oxidation state vanadium compounds such as vanadium trifluoride (VF3).
Substitution: Compounds with substituted halogens or functional groups.
Applications De Recherche Scientifique
Tetrafluorodioxodivanadium has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its unique reactivity.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and fluorinated polymers
Mécanisme D'action
The mechanism of action of tetrafluorodioxodivanadium involves its interaction with molecular targets and pathways within a system. It can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadium Pentoxide (V2O5): A common vanadium compound used in various industrial processes.
Vanadium Trifluoride (VF3): A lower oxidation state vanadium compound with different reactivity.
Vanadium Hexafluoride (VF6): A higher oxidation state vanadium compound with distinct chemical properties.
Uniqueness
Tetrafluorodioxodivanadium is unique due to its specific combination of fluorine and oxygen atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
71965-21-4 |
|---|---|
Formule moléculaire |
F4H4O2V2 |
Poids moléculaire |
213.907 g/mol |
Nom IUPAC |
oxovanadium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.2O.2V/h4*1H;;;; |
Clé InChI |
JUVWSFAJBCFVBK-UHFFFAOYSA-N |
SMILES canonique |
O=[V].O=[V].F.F.F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



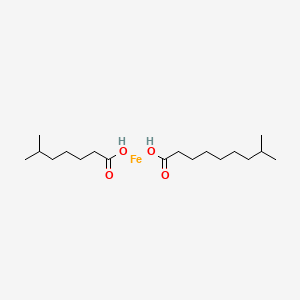


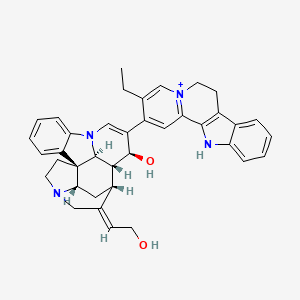


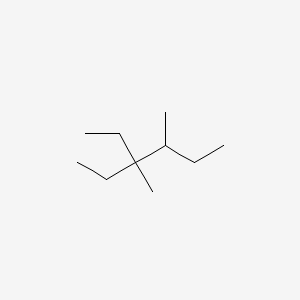
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
